Example 1: In the synthesis of the calcium antagonist YM-09730-5, the 3-pyrrolidinyl acetate core was constructed through a cyclizing Michael addition of 3-aminocrotonate to a benzylidene acetoacetate derivative. []
Example 2: For the synthesis of (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)acetate hydrochloride, a potent muscarinic receptor antagonist, researchers utilized a multi-step approach involving the construction of the bicyclic ring system followed by the introduction of the acetate side chain. []
Molecular Structure Analysis
Example: The synthesis of ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives involved a one-pot cyclocondensation reaction between diethyl 3-oxopentanedioate, aryl aldehydes, and hydroxylamine hydrochloride catalyzed by an azolium salt. This efficient multicomponent reaction highlights the versatility of the 3-pyrrolidinyl acetate core as a synthetic intermediate. []
Mechanism of Action
Example 1: (2′S,3′S,4′R)‐2′‐Carboxy‐4′‐(2‐diazo‐1‐oxo‐3,3,3‐trifluoropropyl)‐3′‐pyrrolidinyl acetate (DZKA), a photolabile kainate derivative, acts as a photoaffinity ligand for the kainate subtype of glutamate receptors. Upon UV irradiation, DZKA covalently binds to the receptor, leading to irreversible inhibition. This property makes DZKA a valuable tool for studying the structure and function of kainate receptors. []
Example 2: YM-09730-5, a calcium antagonist, exerts its effect by blocking L-type calcium channels. []
Physical and Chemical Properties Analysis
Example: The lipophilicity of N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3- dihydrobenzofuran-7-carboxamide hydrochloride, a substituted benzamide derivative, was significantly enhanced compared to sulpiride, as indicated by its higher octanol-water partition coefficient. This enhanced lipophilicity contributed to its improved brain penetration and pharmacokinetic profile. []
Applications
Example 1: Researchers have explored the potential of kainate receptor ligands, such as DZKA, as neuroprotective agents for treating conditions like epilepsy and stroke. []
Example 2: The development of potent and long-acting calcium antagonists, like YM-09730-5, has been crucial in treating cardiovascular diseases such as hypertension and angina. []
Example 3: The discovery of muscarinic receptor antagonists, like (9s)-N-methyl-3-azabicyclo[3.3.1]nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)acetate hydrochloride, has paved the way for treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. []
Compound Description: DZKA is a photolabile trifluoromethyldiazoketone derivative of kainate (KA), designed as a potential irreversible inhibitor of the high-affinity KA site on rat forebrain synaptic plasma membranes (SPMs) . It acts preferentially at KA receptors as a weak agonist, with minimal activity at AMPA or NMDA sites at low concentrations .
Relevance: DZKA is structurally related to 3-pyrrolidinyl acetate hydrochloride through the presence of a pyrrolidinyl acetate core. The key difference lies in the presence of a 2′-carboxy and a photolabile 4′-(2-diazo-1-oxo-3,3,3-trifluoropropyl) substituent on the pyrrolidine ring in DZKA, which contribute to its specific binding properties and photoactivatable nature .
Compound Description: YM-09730-5 is a potent and long-acting calcium antagonist . It has been labeled with carbon-14 and deuterium for research purposes .
Relevance: This compound shares a structural similarity with 3-pyrrolidinyl acetate hydrochloride through the presence of a substituted pyrrolidine ring. In YM-09730-5, the pyrrolidine ring is substituted at the 1 and 3 positions, with a benzyl group and a methyl (4S)-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate group, respectively. This compound highlights the diversity of chemical modifications possible on the pyrrolidine ring while still retaining biological activity .
Compound Description: This compound's crystal structure exhibits an intramolecular hydrogen bond between the amide nitrogen and the methoxy oxygen .
Relevance: This compound is structurally similar to 3-pyrrolidinyl acetate hydrochloride due to the presence of a substituted pyrrolidine ring as a core structure. In this case, the pyrrolidine ring is further modified with a benzyl group, a methyl group, and ultimately linked to a benzamide derivative. This example illustrates how modifications to the pyrrolidine scaffold can be used to generate diverse chemical entities with potential biological activities .
Compound Description: YM-09151-1 is a neuroleptic drug with antipsychotic activity . It exhibits a folded conformation of the pyrrolidine side chain stabilized by an intramolecular hydrogen bond .
Compound Description: This compound is an analog of the synthetic cathinone 1-(4-fluorophenyl)-2-(1-pyrrolidinyl) pentan-1-one (4-F-α-PVP) . It was successfully identified using a combination of techniques, including EI-MS, GC-MS, ESI-HRMS, UPLC-HRMS/MS, NMR, ion chromatography, and FTIR .
Relevance: 4-F-3-Methyl-α-PVP hydrochloride is structurally related to 3-pyrrolidinyl acetate hydrochloride due to the shared pyrrolidine ring. The difference lies in the presence of a 1-(4-fluoro-3-methyl phenyl)-2-pentanone substituent on the nitrogen atom in 4-F-3-Methyl-α-PVP hydrochloride. This comparison highlights how changes in substituents attached to the nitrogen of the pyrrolidine ring can lead to significant variations in pharmacological activity .
Compound Description: This compound was synthesized from tramadol hydrochloride by a series of chemical reactions including dehydroxylation, demethylation and acetylation .
Relevance: This compound can be considered as a distantly related compound to 3-pyrrolidinyl acetate hydrochloride. Although it doesn’t directly contain the pyrrolidine ring, both compounds share a common motif of an acetate group connected to a cyclic structure, with an amine group present in the molecule. This comparison highlights the potential for exploring structural variations around the acetate and amine functional groups for developing novel compounds .
Compound Description: This compound, when administered chronically, reduces food intake and weight gain in obese rats . This effect is accompanied by an increase in free fatty acid concentration .
Relevance: This compound exhibits structural similarity to 3-pyrrolidinyl acetate hydrochloride, specifically through the presence of a piperidine ring with a 3-hydroxymethyl and N-methyl substituent, connected to an acetate group further substituted with a 4-chlorophenoxy moiety. This compound underscores the potential of exploring derivatives of cyclic amines linked to acetate groups for discovering new therapeutic agents, particularly in the context of metabolic disorders .
Compound Description: This series of compounds demonstrated learning and memory facilitation in mice .
Relevance: While not directly containing a pyrrolidine ring, this group of compounds bears structural resemblance to 3-pyrrolidinyl acetate hydrochloride due to the presence of a dialkylaminoethyl acetate motif. The difference lies in the substitution on the acetate group, where a (thiophen-3-yl)methoxy group is present. This comparison highlights the importance of the acetate group and the potential for exploring different substituents in that position for modulating biological activity .
Compound Description: This compound displays enhanced potency as a muscarinic receptor antagonist .
Relevance: While not containing the same pyrrolidine ring, this compound shares a structural resemblance to 3-pyrrolidinyl acetate hydrochloride. Both feature a nitrogen-containing heterocycle linked to an acetate group. The difference lies in the complexity and substitution pattern of the heterocyclic ring. This example underscores the importance of exploring various nitrogen-containing ring systems in conjunction with an acetate moiety for discovering compounds with potential therapeutic applications .
Compound Description: AD-2239 is a centrally acting muscle relaxant that has shown potential advantages over existing muscle relaxants . It exhibits potent muscle relaxant properties in various animal models, surpassing the effects of tolperisone, eperisone, diazepam, and baclofen .
Relevance: AD-2239 is structurally analogous to 3-pyrrolidinyl acetate hydrochloride, sharing a common pyrrolidine ring structure. The difference lies in the presence of a 1-(2,3-dimethyl-4-methoxyphenyl)-2-methyl-1-propanone substituent on the nitrogen atom in AD-2239. This comparison highlights the significant impact of modifying the substituents attached to the pyrrolidine ring on the resulting pharmacological activity .
Compound Description: HY-770 is a newly developed muscle-relaxing agent . Its degradation kinetics and pathways were extensively studied in aqueous solutions .
Relevance: HY-770 and 3-pyrrolidinyl acetate hydrochloride share a common structural feature: a substituted pyrrolidine ring. The difference lies in the presence of a 4'-ethyl-2-methylpropiophenone substituent on the nitrogen atom in HY-770. This comparison underscores how different substituents on the pyrrolidine ring can influence the stability and metabolic fate of the compound .
Compound Description: Pentacaine is a novel local anesthetic agent . A GC/MS method was developed to quantify pentacaine in various biological samples .
Compound Description: This lipophilic substituted benzamide demonstrates enhanced penetration through the gastrointestinal membrane and/or the blood-brain barrier compared to sulpiride . Its pharmacokinetic profile suggests potential advantages in achieving therapeutic concentrations in the central nervous system .
Compound Description: Buflomedil hydrochloride is commonly used in pharmaceutical formulations and can be analyzed using reversed-phase ion-pair high-performance liquid chromatography .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.